molecular formula C5H7ClN4O2 B7985566 2-Hydrazinyl-3-nitropyridine hydrochloride

2-Hydrazinyl-3-nitropyridine hydrochloride

Cat. No.: B7985566
M. Wt: 190.59 g/mol
InChI Key: WTYZLHOECWAVEX-UHFFFAOYSA-N
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Description

2-Hydrazinyl-3-nitropyridine hydrochloride is a chemical compound with the molecular formula C5H7ClN4O2 and a molecular weight of 190.59 g/mol . It is a derivative of pyridine, characterized by the presence of hydrazine and nitro functional groups. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 2-Hydrazinyl-3-nitropyridine hydrochloride typically involves the reaction of 2-chloro-3-nitropyridine with hydrazine in an anhydrous medium . This reaction is carried out under controlled conditions to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

2-Hydrazinyl-3-nitropyridine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The hydrazine group can participate in substitution reactions, where it is replaced by other functional groups.

Common reagents used in these reactions include hydrazine hydrate, sodium hydroxide, and hydrogen peroxide . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Hydrazinyl-3-nitropyridine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-3-nitropyridine hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazine group is highly reactive, allowing the compound to participate in various chemical reactions that can modify biological molecules. This reactivity is the basis for its potential biological activities and applications in medicine .

Comparison with Similar Compounds

2-Hydrazinyl-3-nitropyridine hydrochloride can be compared with other hydrazinopyridine derivatives, such as:

    2-Hydrazinopyridine: Similar in structure but lacks the nitro group.

    3-Nitropyridine: Contains the nitro group but lacks the hydrazine group.

The presence of both hydrazine and nitro groups in this compound makes it unique and versatile for various applications .

Properties

IUPAC Name

(3-nitropyridin-2-yl)hydrazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O2.ClH/c6-8-5-4(9(10)11)2-1-3-7-5;/h1-3H,6H2,(H,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTYZLHOECWAVEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)NN)[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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